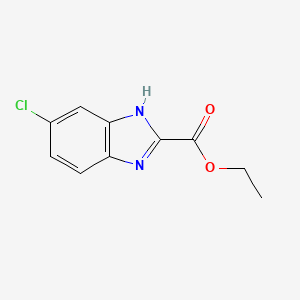
3-Aminoquinoxaline-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminoquinoxaline-2-carbaldehyde is a heterocyclic compound that features a quinoxaline core with an amino group at the 3-position and an aldehyde group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
准备方法
The synthesis of 3-Aminoquinoxaline-2-carbaldehyde can be achieved through several routes:
Vilsmeier-Haack Formylation: This method involves the formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehyde derivatives, which can then be converted to this compound through reductive amination.
Claisen-Schmidt Condensation: This reaction involves the condensation of aromatic aldehydes with ketones in the presence of a base to form α,β-unsaturated carbonyl compounds, which can be further transformed into the desired product.
One-Pot Multicomponent Reactions (MCRs): These reactions involve the simultaneous reaction of three or more reactants to form a product in a single step, offering a straightforward and efficient route to this compound.
化学反应分析
3-Aminoquinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various oxidizing and reducing agents. The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted quinoxaline derivatives .
科学研究应用
3-Aminoquinoxaline-2-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds and heterocycles.
Material Science: Quinoxaline derivatives are used in the development of fluorescent materials, dyes, and electroluminescent materials.
作用机制
The mechanism of action of 3-Aminoquinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
相似化合物的比较
3-Aminoquinoxaline-2-carbaldehyde can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: This compound has a similar structure but with a chlorine atom at the 2-position instead of an amino group.
Quinoxaline-2,3-dione: This compound features a dione group at the 2,3-positions instead of an amino and aldehyde group.
2-Aminoquinoline-3-carbaldehyde: This compound has an amino group at the 2-position and an aldehyde group at the 3-position, making it a positional isomer of this compound.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and applications compared to its analogs.
属性
CAS 编号 |
67570-54-1 |
|---|---|
分子式 |
C9H7N3O |
分子量 |
173.17 g/mol |
IUPAC 名称 |
3-aminoquinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H,(H2,10,12) |
InChI 键 |
AXEMIQWNNYJUSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


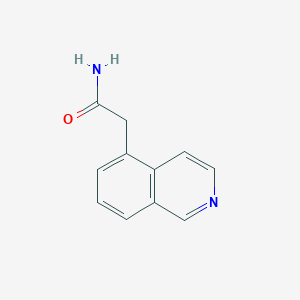
![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
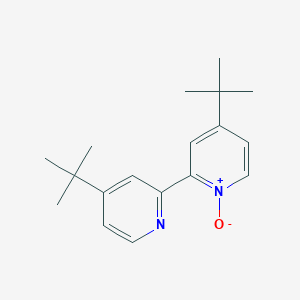
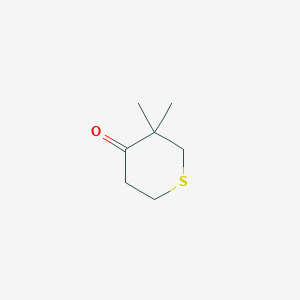
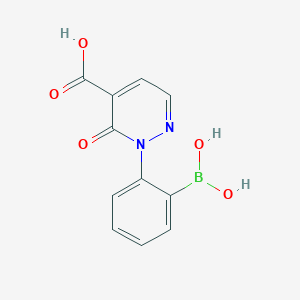
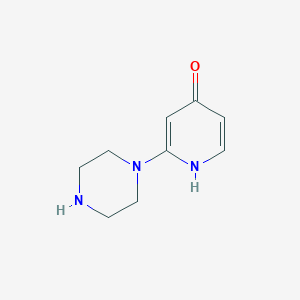
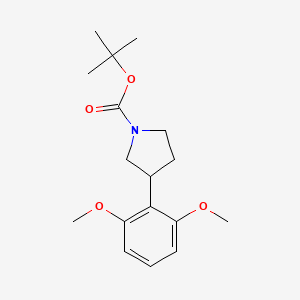
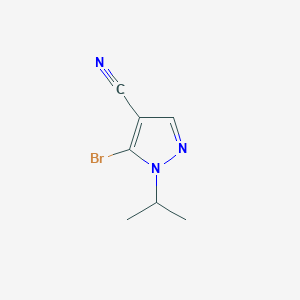
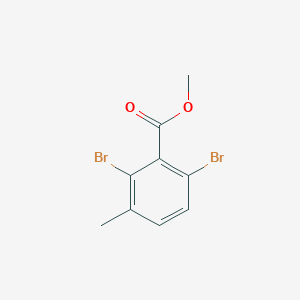
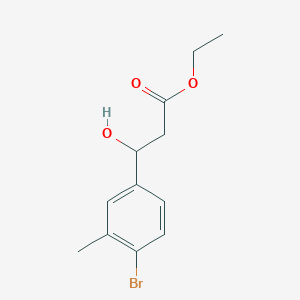
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13673194.png)
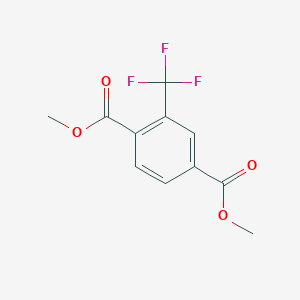
![1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13673204.png)
